フェウドマイシン B
説明
Feudomycin B is a natural product antibiotic that was first isolated from a strain of Streptomyces in 1991. It belongs to the family of macrolide antibiotics and has a unique structure that distinguishes it from other macrolides. Feudomycin B has been the subject of extensive research due to its potent antibacterial activity against a range of Gram-positive bacteria.
科学的研究の応用
医療における応用
フェウドマイシン Bは、抗腫瘍特性で知られるアントラサイクリンと構造が類似していることから、がん治療における潜在的な応用が期待されています。陽イオンと錯体を形成する能力は、がん細胞を標的にするために活用できる可能性があります {svg_1}.
農業における利用
検索結果では、this compoundの農業における具体的な用途は詳細に示されていませんが、放線菌が産生する類似の化合物は殺菌剤として使用されています。this compoundは、病原体から植物を保護したり、植物の生育を促進したりするのに役立つ可能性があります {svg_2}.
バイオテクノロジーにおける応用
This compoundの複雑な分子構造と生物活性は、生物活性化合物の生産や、微生物相互作用の研究のためのモデル化合物など、さまざまなバイオテクノロジー応用の候補となっています {svg_3}.
環境科学
環境科学では、this compoundは、特に抗生物質耐性拡散と微生物生態学に関して、土壌や水生生態系における微生物群集への影響について研究されています {svg_4}.
材料科学
This compoundの特性は、医療機器に使用できる抗菌特性を持つ新素材の開発や、細菌の増殖を防ぐコーティングとして、材料科学において探求される可能性があります {svg_5}.
化学工学
化学工学では、this compoundは、その分子構造を触媒や合成用途に活用することで、複雑な有機化合物の合成プロセスを開発するために使用できます {svg_6}.
作用機序
Target of Action:
Feudomycin B, also known as (8S,10S)-10-((3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-8-(2-oxopropyl)-5,12-naphthacenedione, is a natural product with potent antibacterial properties . Its primary targets are bacterial cells, fungi, and higher eukaryotic cells.
Mode of Action:
Feudomycin B exerts its antimicrobial effects by inhibiting protein synthesis. Specifically:
- Interference with Protein Synthesis : Feudomycin B disrupts bacterial cell membranes, affecting ion transport and membrane potential. This disruption ultimately leads to cell death.
生化学分析
Biochemical Properties
Feudomycin B plays a significant role in biochemical reactions, particularly in inhibiting bacterial growth. It interacts with several enzymes and proteins, disrupting their normal functions. One of the key interactions is with bacterial topoisomerase II, an enzyme crucial for DNA replication and transcription. Feudomycin B binds to this enzyme, inhibiting its activity and thereby preventing bacterial DNA replication . Additionally, Feudomycin B has been shown to interact with ribosomal proteins, inhibiting protein synthesis in bacteria.
Cellular Effects
Feudomycin B has profound effects on various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting DNA replication and protein synthesis, leading to cell death. In eukaryotic cells, Feudomycin B can influence cell signaling pathways and gene expression. It has been observed to induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic genes . Furthermore, Feudomycin B affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and cellular energy depletion.
Molecular Mechanism
The molecular mechanism of Feudomycin B involves its binding interactions with biomolecules. Feudomycin B binds to bacterial topoisomerase II, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription . Additionally, Feudomycin B binds to ribosomal RNA, interfering with the assembly of ribosomal subunits and inhibiting protein synthesis. These interactions lead to the accumulation of DNA damage and the activation of stress response pathways in bacterial cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Feudomycin B change over time. Initially, Feudomycin B exhibits strong antibacterial activity, rapidly inhibiting bacterial growth. Over time, the stability of Feudomycin B can be affected by environmental factors such as temperature and pH. Degradation of Feudomycin B can lead to reduced efficacy and the emergence of resistant bacterial strains . Long-term studies have shown that prolonged exposure to Feudomycin B can result in adaptive responses in bacterial populations, including the upregulation of efflux pumps and the acquisition of resistance genes.
Dosage Effects in Animal Models
The effects of Feudomycin B vary with different dosages in animal models. At low doses, Feudomycin B effectively inhibits bacterial infections without causing significant toxicity. At high doses, Feudomycin B can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to adverse effects on liver and kidney function. Additionally, high doses of Feudomycin B can disrupt the gut microbiota, leading to dysbiosis and gastrointestinal disturbances.
Metabolic Pathways
Feudomycin B is involved in several metabolic pathways, primarily related to its antibacterial activity. It inhibits key enzymes involved in bacterial DNA replication and protein synthesis, disrupting metabolic flux and leading to the accumulation of metabolic intermediates . Feudomycin B also affects the biosynthesis of nucleotides and amino acids, further inhibiting bacterial growth. In eukaryotic cells, Feudomycin B can interfere with mitochondrial function, leading to reduced ATP production and altered cellular metabolism.
Transport and Distribution
Feudomycin B is transported and distributed within cells and tissues through various mechanisms. It can be taken up by bacterial cells via active transport mechanisms, including specific transporters and efflux pumps . Once inside the cell, Feudomycin B can accumulate in the cytoplasm and interact with its target enzymes and proteins. In eukaryotic cells, Feudomycin B can be distributed to different cellular compartments, including the nucleus and mitochondria, where it exerts its effects on DNA replication and cellular metabolism.
Subcellular Localization
The subcellular localization of Feudomycin B is crucial for its activity and function. In bacterial cells, Feudomycin B localizes to the cytoplasm, where it interacts with topoisomerase II and ribosomal RNA . In eukaryotic cells, Feudomycin B can be found in the nucleus and mitochondria, where it affects DNA replication and mitochondrial function. Targeting signals and post-translational modifications may direct Feudomycin B to specific cellular compartments, enhancing its efficacy and reducing off-target effects.
特性
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOUBQUQZFFVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000469 | |
Record name | 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79438-97-4 | |
Record name | Feudomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079438974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。